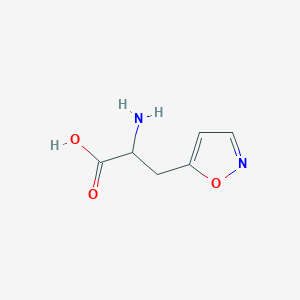
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves the bromination of a suitable precursor followed by cyclization and reduction steps. One common method includes the bromination of 3,4-dihydro-2H-1-benzothiopyran using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6th position. The resulting intermediate is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the benzothiopyran ring. Finally, the hydroxyl group is introduced at the 4th position through a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), sodium thiolate (NaSMe)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of 3,4-dihydro-2H-1-benzothiopyran-4-ol
Substitution: Formation of substituted benzothiopyrans with various functional groups
科学的研究の応用
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
類似化合物との比較
Similar Compounds
- (4S)-6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-iodo-3,4-dihydro-2H-1-benzothiopyran-4-ol
Uniqueness
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is unique due to the presence of the bromine atom at the 6th position, which imparts specific chemical and biological properties. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the presence of the hydroxyl group at the 4th position enhances its potential biological activities, making it a valuable compound for medicinal chemistry research.
特性
分子式 |
C9H9BrOS |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
(4S)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1 |
InChIキー |
WDULHIWNGMZAQT-QMMMGPOBSA-N |
異性体SMILES |
C1CSC2=C([C@H]1O)C=C(C=C2)Br |
正規SMILES |
C1CSC2=C(C1O)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)

![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)



